

# LCB 03-0110 Dihydrochloride: A Technical Guide to its Kinase Inhibition Profile

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## Compound of Interest

Compound Name: LCB 03-0110 dihydrochloride

Cat. No.: B1150110

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## Introduction

**LCB 03-0110 dihydrochloride** is a potent, multi-targeted tyrosine kinase inhibitor. Exhibiting a complex kinase profile, it has garnered significant interest for its therapeutic potential in a range of pathologies, including fibrosis, inflammation, and neurodegenerative diseases. This technical guide provides a detailed overview of the kinase targets of LCB 03-0110, presenting quantitative inhibition data, experimental methodologies for kinase activity assessment, and visual representations of relevant signaling pathways.

## Kinase Inhibition Profile of LCB 03-0110 Dihydrochloride

LCB 03-0110 has been demonstrated to be a potent inhibitor of a range of tyrosine kinases. The following tables summarize the available quantitative data on its inhibitory activity.

Key Kinase Targets	IC50 (nM)	Assay Type	Notes
c-Src	1.3	In vitro kinase assay	
DDR2 (active)	6	In vitro kinase assay	ATP-competitive inhibition
DDR2 (inactive)	145	In vitro kinase assay	
DDR1 (autophosphorylation)	164	Cell-based assay	Inhibition of collagen-induced autophosphorylation in HEK293 cells
DDR2 (autophosphorylation)	171	Cell-based assay	Inhibition of collagen-induced autophosphorylation in HEK293 cells

A broader screening of LCB 03-0110 against a panel of 60 kinases at a concentration of 10  $\mu$ M revealed significant inhibitory activity against a subset of tyrosine kinases. The following kinases were inhibited by more than 90% at this concentration:

Kinase Family	Kinases with >90% Inhibition at 10 $\mu$ M
Src Family	c-Src, Yes, Fyn, Fgr, Lyn, Hck, Lck, Blk
Tec Family	Btk
Syk Family	Syk
Receptor Tyrosine Kinases	Tie2, FLT1, FLT3, FLT4, EphA3, EphB4, VEGFR2
Other Tyrosine Kinases	MINK1, c-Abl, RET

## Experimental Protocols

The in vitro kinase inhibition data for LCB 03-0110 was primarily generated using a standardized, radiometric assay platform. The general methodology is outlined below.

## Reaction Biology HotSpot™ Kinase Assay Platform

This assay quantifies the activity of a specific kinase by measuring the incorporation of radiolabeled phosphate from [ $\gamma$ - $^{33}\text{P}$ ]ATP into a substrate.

### Materials:

- Recombinant human kinase
- Kinase-specific substrate (peptide or protein)
- Base Reaction Buffer (e.g., 20 mM Hepes pH 7.5, 10 mM  $\text{MgCl}_2$ , 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM  $\text{Na}_3\text{VO}_4$ , 2 mM DTT, 1% DMSO)
- [ $\gamma$ - $^{33}\text{P}$ ]ATP
- **LCB 03-0110 dihydrochloride** (or other test compounds)
- P81 phosphocellulose paper
- 0.75% Phosphoric acid wash solution
- Scintillation counter

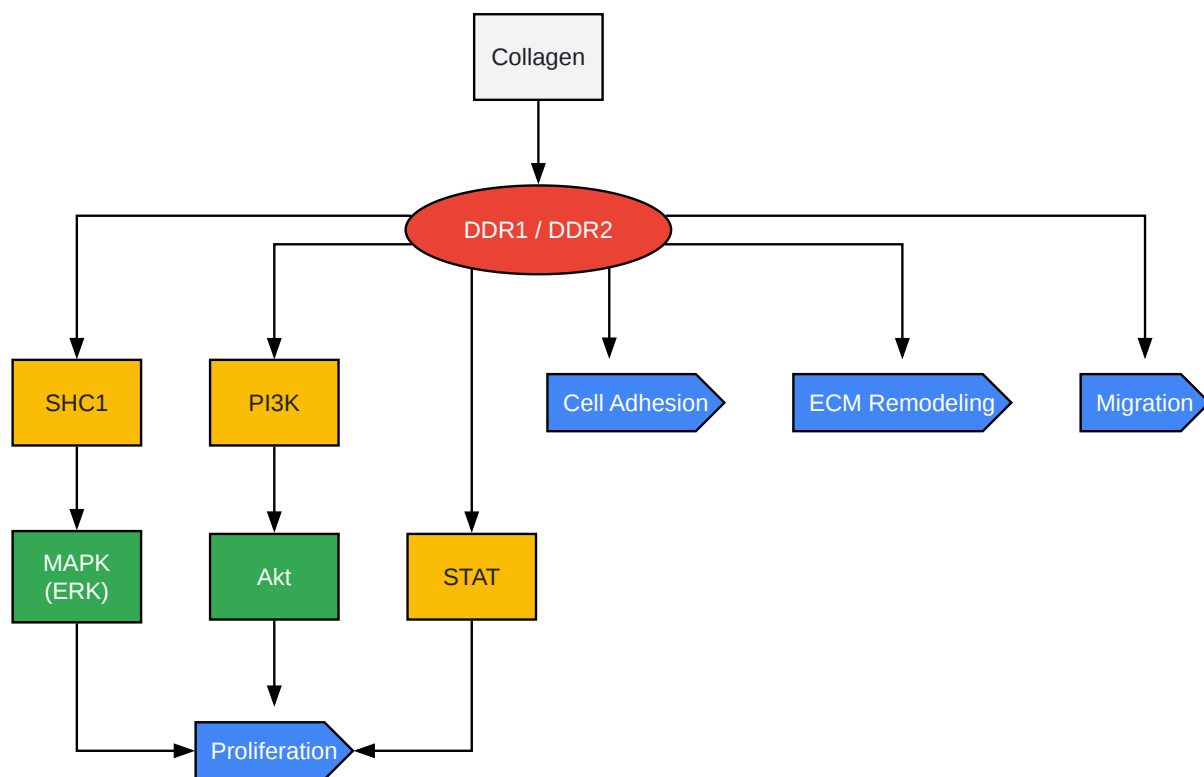
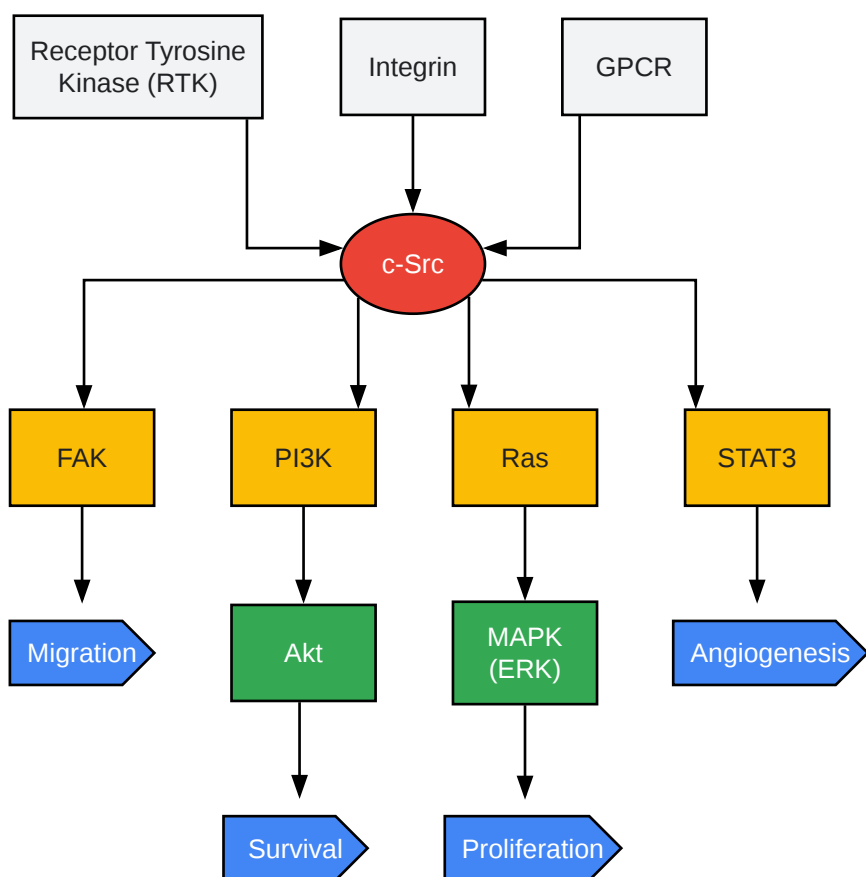
### Procedure:

- **Substrate Preparation:** The specific kinase substrate is prepared in the freshly made Base Reaction Buffer.
- **Cofactor Addition:** Any necessary cofactors for the specific kinase are added to the substrate solution.
- **Kinase Addition:** The recombinant kinase is added to the substrate solution and mixed gently.
- **Compound Incubation:** LCB 03-0110, at various concentrations, is pre-incubated with the kinase/substrate mixture.
- **Reaction Initiation:** The kinase reaction is initiated by the addition of [ $\gamma$ - $^{33}\text{P}$ ]ATP. For the screening of LCB 03-0110, an ATP concentration of 10  $\mu\text{M}$  was utilized.

- **Reaction Quenching and Spotting:** After a defined incubation period, the reaction is stopped, and the reaction mixture is spotted onto P81 phosphocellulose paper.
- **Washing:** The P81 papers are washed extensively with 0.75% phosphoric acid to remove unincorporated [ $\gamma$ - $^{33}\text{P}$ ]ATP.
- **Detection:** The amount of  $^{33}\text{P}$  incorporated into the substrate, which is bound to the P81 paper, is quantified using a scintillation counter.
- **Data Analysis:** The percentage of kinase inhibition is calculated relative to a DMSO control. IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

## Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the signaling pathways of two key kinase targets of LCB 03-0110: c-Src and the Discoidin Domain Receptors (DDR).



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- To cite this document: BenchChem. [LCB 03-0110 Dihydrochloride: A Technical Guide to its Kinase Inhibition Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1150110#lcb-03-0110-dihydrochloride-target-kinase-profile]

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